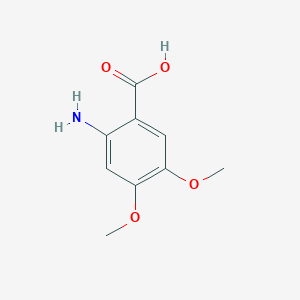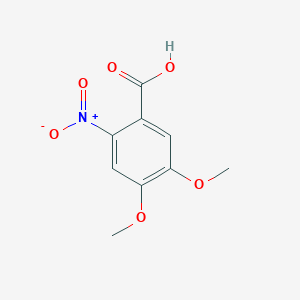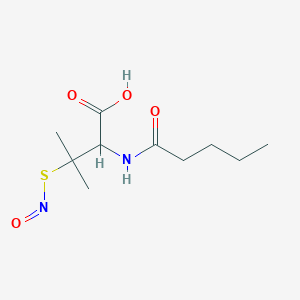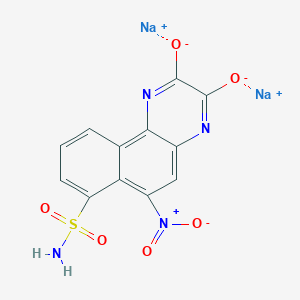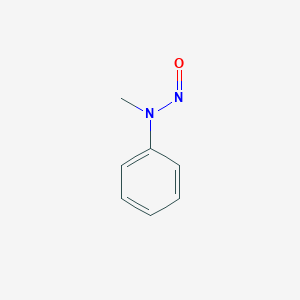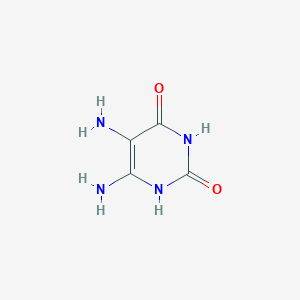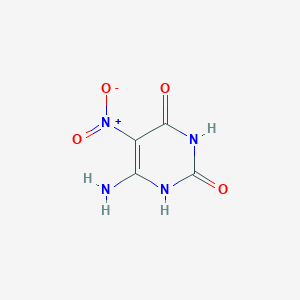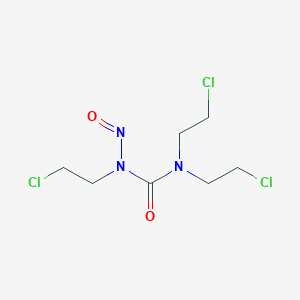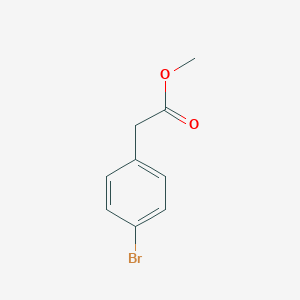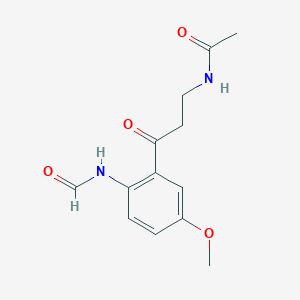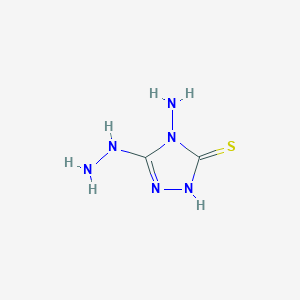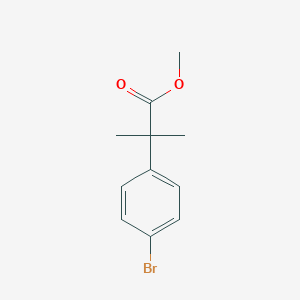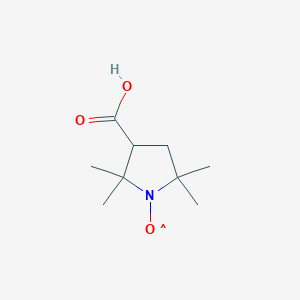
2,2,5,5-Tetramethyl-3-carboxypyrrolidinooxy
説明
Synthesis Analysis
The synthesis of TMPO-related compounds involves multiple steps, including condensation, cyclization, and oxidation reactions. For example, a study describes the synthesis of pyrrolidine derivatives by a three-component condensation involving 3-aminopyrroles, aromatic aldehydes, and Meldrum's acid, leading to the formation of pyrrolidine-2,4-diones (tetramic acids) and their derivatives through a highly efficient preparative procedure (Lichitsky et al., 2010). Another example is the synthesis of stable free radicals in the pyrrolidine series, including derivatives designed for resistance to biological reduction, highlighting the methods' efficiency and the yield optimization from commercially available reagents (Dobrynin et al., 2021).
Molecular Structure Analysis
TMPO and its derivatives exhibit a range of molecular structures, characterized by crystallography and spectroscopic methods. For instance, the crystal structure of pyrrolidine-2-carboxylic acid derivatives reveals insights into the molecular configuration and the interactions that stabilize these structures. Advanced techniques such as X-ray diffraction and NMR spectroscopy provide detailed information on the geometry, bond lengths, and angles critical to understanding the compound's reactive behavior and its interaction with other molecules (Huang et al., 2021).
Chemical Reactions and Properties
The chemical reactivity of TMPO derivatives includes their ability to participate in various organic transformations, such as cycloadditions, condensations, and rearrangements. These reactions are fundamental to synthesizing complex molecules and materials with specific functions. The unique electron-spin properties of TMPO derivatives also allow for their use in studying reaction mechanisms and dynamics through EPR spectroscopy (Carruthers & Moses, 1988).
Physical Properties Analysis
The physical properties of TMPO derivatives, such as solubility, stability, and melting points, are crucial for their application in various fields. These properties are influenced by the molecular structure and substituent effects. Studies have shown that sterically shielded nitroxides of the pyrrolidine series, like TMPO, demonstrate high stability in biological systems, making them valuable as molecular probes and labels (Dobrynin et al., 2021).
科学的研究の応用
Electron Paramagnetic Resonance Imaging : A synthesized derivative, 3-carboxy-2,2,5,5-tetra((2)H(3))methyl-1-(3,4,4-(2)H(3),1-(15)N)pyrrolidinyloxyl, improves the sensitivity of O2 measurement in tissues using electron paramagnetic resonance imaging (Burks et al., 2010).
Biophysical and Biomedical Research : As a stable free radical, 3-Carboxy-2,2,5,5-tetraethylpyrrolidine-1-oxyl serves as molecular probes and labels in these fields (Dobrynin et al., 2021).
Electrochemical Oxidations : Mediating electrochemical oxidations of carbinols in solution or on the surface of electrodes (Deronzier et al., 1987).
Detection of Radical Oxidants : Fluorescamine derivatized 3-amino-2,2,5,5,-tetramethyl-1-pyrrolidinyloxy can detect peroxyl and other radical oxidants (Jia et al., 2009).
Active DNA Cytosine Demethylation : Tet family dioxygenases can oxidize 5-methyl-2'-deoxycytidine in DNA to yield derivatives, which may be important in mammals (Liu et al., 2013).
Spin-Labelling of Biomolecules : Useful as SH-reagents for spin-labelling (Hankovszky et al., 1989).
Anti-Arrhythmic Agents : Compounds with this structure show activity against aconitine-induced arrhythmia and outperform quinidine in activity and chemotherapeutic index (Hankovszky et al., 1986).
Antioxidant Properties : N-[(Tetramethyl-3-pyrroline-3-carboxamido)propyl]phthalimide and its nitroxide metabolite exhibit potent antioxidant action and protect against myocardial injury (Shankar et al., 2000).
Molecular Surface Interactions : 3CP molecules interact strongly with Cu(110) surfaces, influenced by the carboxylate groups and methyl groups (Robin et al., 2009).
Glucose Detection in Medical Diagnostics : Carboxyl-modified graphene oxide, developed for glucose detection, shows significant potential in this field (Song et al., 2010).
Visualization of Brain Tissue Oxygen Distribution : Electron paramagnetic resonance imaging with specifically designed nitroxides can visualize O2 distribution, especially in ischemic brains (Shen et al., 2009).
特性
InChI |
InChI=1S/C9H16NO3/c1-8(2)5-6(7(11)12)9(3,4)10(8)13/h6H,5H2,1-4H3,(H,11,12) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEPIUTWNBHBHIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C(N1[O])(C)C)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60944153 | |
| Record name | (3-Carboxy-2,2,5,5-tetramethylpyrrolidin-1-yl)oxidanyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60944153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,5,5-Tetramethyl-3-carboxypyrrolidinooxy | |
CAS RN |
2154-68-9 | |
| Record name | 3-Carboxy-2,2,5,5-tetramethyl-1-pyrrolidinyloxy | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2154-68-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2,5,5-Tetramethyl-1-pyrrolidinyloxy-3-carboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002154689 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Pyrrolidinyloxy, 3-carboxy-2,2,5,5-tetramethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | (3-Carboxy-2,2,5,5-tetramethylpyrrolidin-1-yl)oxidanyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60944153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-carboxy-2,2,5,5-tetramethylpyrrolidin-1-yloxy | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.772 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



